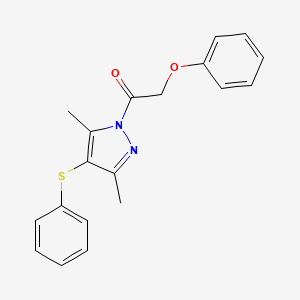

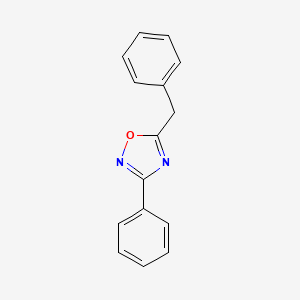

![molecular formula C14H11ClN2OS B5628467 5-(4-chlorophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5628467.png)

5-(4-chlorophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives involves several chemical reactions, starting from basic thiophene derivatives. A notable method includes reacting 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with different aldehydes and ketones. This starting material itself is synthesized from 2-amino-3-carbethoxy-4,5-dimethyl thiophene through an innovative route (Alagarsamy, Vijayakumar, & Raja Solomon, 2007). Another method includes microwave-assisted synthesis, which allows for efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives to the thieno[2,3-d]pyrimidin-4-one framework and its 4-chloro derivative under microwave irradiation (Hesse, Perspicace, & Kirsch, 2007).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been studied through various analytical techniques, including X-ray diffraction. For instance, the structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was elucidated by cyclization reactions and confirmed via X-ray crystallography, showcasing the importance of hydrogen bonding and π-stacking interactions in the crystalline state (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, a series of 2-substituted thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones were synthesized via an aza-Wittig reaction, indicating the versatility of these compounds in chemical synthesis (Liu, He, & Ding, 2007).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and crystal structure, are crucial for their potential applications. The crystal structure analysis provides insight into the molecular conformation and intermolecular interactions, which are essential for understanding the physical behavior of these compounds.

Chemical Properties Analysis

The chemical properties of these derivatives, including reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. For instance, the presence of the chlorophenyl group can influence the electron density and chemical reactivity of the compound. Detailed studies on these aspects enable the development of compounds with desired chemical properties for specific applications.

For more in-depth analysis and detailed information on the synthesis, structure, and properties of "5-(4-chlorophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one" and its derivatives, the referenced scientific articles provide comprehensive insights (Alagarsamy et al., 2007); (Hesse et al., 2007); (Repich et al., 2017); (Liu et al., 2007).

properties

IUPAC Name |

5-(4-chlorophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c1-8-11(9-3-5-10(15)6-4-9)12-13(19-8)16-7-17(2)14(12)18/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAXRFWJOKWAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)N=CN(C2=O)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinyl}ethanone](/img/structure/B5628388.png)

![1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5628405.png)

methanol](/img/structure/B5628407.png)

![2-(3-phenylpropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628440.png)

![2-(2-furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5628441.png)

![4-{1-[(5-ethylpyridin-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5628457.png)

![N-[2-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5628464.png)

![5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5628475.png)

![2-benzyl-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628506.png)